tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate
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Overview
Description
tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a benzothiophene moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The benzothiophene moiety can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can modify the functional groups on the benzothiophene ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and benzothiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl (5-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl (6-bromo-1-benzothiophen-2-yl)carbamate
Uniqueness
tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is unique due to the specific position of the bromine atom on the benzothiophene ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. The presence of the tert-butyl carbamate group also adds to its distinct chemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
89564-06-7 |
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Molecular Formula |
C13H14BrNO2S |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-1-benzothiophen-3-yl)carbamate |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-10-8-6-4-5-7-9(8)18-11(10)14/h4-7H,1-3H3,(H,15,16) |
InChI Key |
ZVLWFITXXLHNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)Br |
Origin of Product |
United States |
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